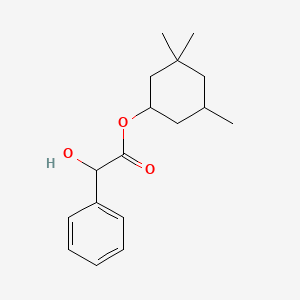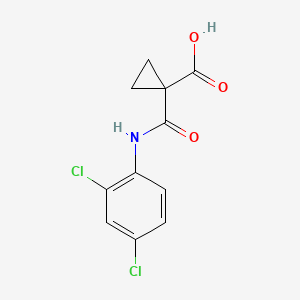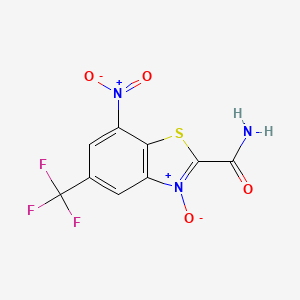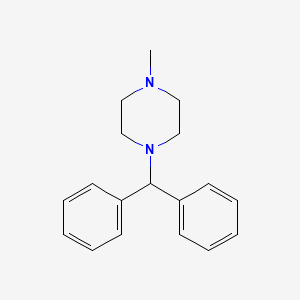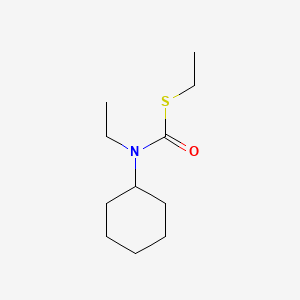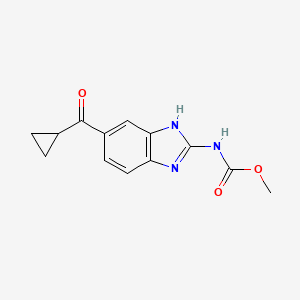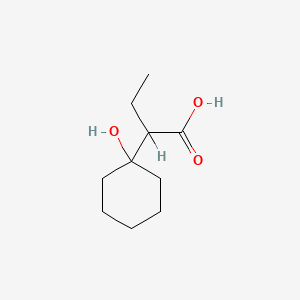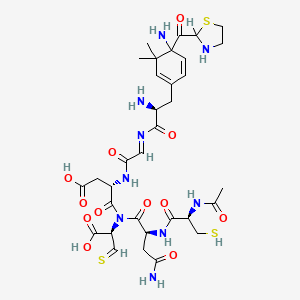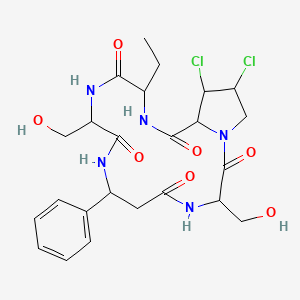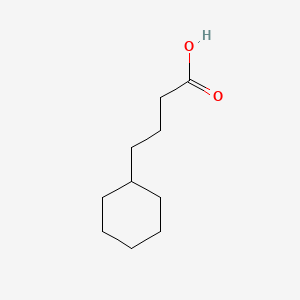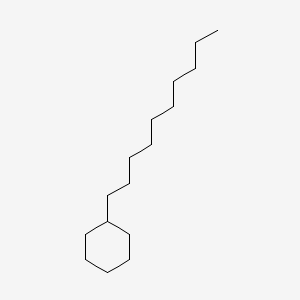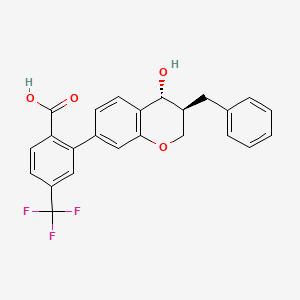
CP-195543
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CP-195543 is a potent, selective, and orally active leukotriene B4 receptor antagonist. It is structurally novel and has been developed for the treatment of inflammatory diseases. The compound exhibits high affinity for leukotriene B4 receptors on human neutrophils and murine spleen membranes, making it a valuable tool in the study and treatment of inflammation .
Preparation Methods
The synthesis of CP-195543 involves a series of chemical reactions starting from commercially available precursors. The original medicinal chemistry synthesis yielded a few grams of the final product. a novel route was later developed to allow the compound to be prepared in multi-kilogram quantities. This process involved significant collaboration between discovery and process research and development departments .
Chemical Reactions Analysis
CP-195543 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts to facilitate substitution reactions. .
Scientific Research Applications
CP-195543 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study leukotriene B4 receptor interactions and to develop new anti-inflammatory agents.
Biology: Helps in understanding the role of leukotriene B4 in various biological processes, including inflammation and immune response.
Medicine: Investigated for its potential use in treating inflammatory diseases such as rheumatoid arthritis and other conditions involving excessive neutrophil infiltration.
Industry: Utilized in the development of new pharmaceuticals targeting leukotriene B4 receptors .
Mechanism of Action
CP-195543 exerts its effects by selectively binding to leukotriene B4 receptors on human neutrophils and murine spleen membranes. This binding inhibits leukotriene B4-mediated neutrophil chemotaxis and CD11b up-regulation. The compound acts as a noncompetitive antagonist at high-affinity leukotriene B4 receptors and as a competitive antagonist at low-affinity receptors. This dual mechanism of action makes this compound effective in blocking leukotriene B4-mediated inflammatory responses .
Comparison with Similar Compounds
CP-195543 is compared with other leukotriene B4 receptor antagonists, such as CP105696. While CP105696 was discontinued due to unfavorable pharmacodynamic properties, this compound has shown improved potency and selectivity. Other similar compounds include various leukotriene receptor antagonists that target different leukotriene receptors, such as leukotriene C4, D4, and E4 receptors. This compound’s uniqueness lies in its high selectivity and potency for leukotriene B4 receptors, making it a valuable tool in both research and therapeutic applications .
Properties
CAS No. |
204981-48-6 |
|---|---|
Molecular Formula |
C24H19F3O4 |
Molecular Weight |
428.4 g/mol |
IUPAC Name |
2-[(3S,4R)-3-benzyl-4-hydroxy-3,4-dihydro-2H-chromen-7-yl]-4-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C24H19F3O4/c25-24(26,27)17-7-9-18(23(29)30)20(12-17)15-6-8-19-21(11-15)31-13-16(22(19)28)10-14-4-2-1-3-5-14/h1-9,11-12,16,22,28H,10,13H2,(H,29,30)/t16-,22+/m0/s1 |
InChI Key |
NZQDWKCNBOELAI-KSFYIVLOSA-N |
SMILES |
C1C(C(C2=C(O1)C=C(C=C2)C3=C(C=CC(=C3)C(F)(F)F)C(=O)O)O)CC4=CC=CC=C4 |
Isomeric SMILES |
C1[C@@H]([C@H](C2=C(O1)C=C(C=C2)C3=C(C=CC(=C3)C(F)(F)F)C(=O)O)O)CC4=CC=CC=C4 |
Canonical SMILES |
C1C(C(C2=C(O1)C=C(C=C2)C3=C(C=CC(=C3)C(F)(F)F)C(=O)O)O)CC4=CC=CC=C4 |
Appearance |
Solid powder |
Key on ui other cas no. |
204981-48-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(3-benzyl-4-hydroxy-chroman-7-yl)-4-trifluoromethyl-benzoic acid CP 195543 CP-195543 CP195543 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


